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Methyl 3-amino-3-cyclohexylpropanoate -

Methyl 3-amino-3-cyclohexylpropanoate

Catalog Number: EVT-13138164
CAS Number:
Molecular Formula: C10H19NO2
Molecular Weight: 185.26 g/mol
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Product Introduction

Synthesis Methodologies and Optimization Strategies for Methyl 3-amino-3-cyclohexylpropanoate

Regioselective Esterification Techniques for Cyclohexylpropanoate Derivatives

Regioselective esterification of 3-cyclohexylpropanoic acid precursors is critical for efficient production of methyl esters while preserving stereochemical integrity. Two principal methodologies dominate industrial and laboratory settings:

  • Trimethylchlorosilane (TMSCl)-Mediated Esterification: This approach enables direct esterification of 3-amino-3-cyclohexylpropanoic acid using methanol at ambient temperature. The TMSCl acts as a in situ activating agent, forming silyl esters that undergo methanolysis with >95% conversion and minimal racemization. Key advantages include elimination of strong Brønsted acids and compatibility with acid-labile functional groups .

  • Organotin-Catalyzed Transesterification: Higher alkyl esters (e.g., ethyl or propyl) are converted to methyl esters via catalysis by dialkyltin oxides. The reaction follows a coordination mechanism where the tin center activates both ester carbonyl and methanol nucleophile. Optimization studies reveal substituent-dependent efficacy:Table 1: Organotin Catalyst Performance in Transesterification

    CatalystConversion (%)Optimal Temperature
    (p-MeO-C₆H₄)₂SnO9480°C
    (C₆H₅CH₂CH₂)₂SnO7090°C
    Bu₂SnO52100°C

    (Data consolidated from synthesis protocols) [9]

Microwave-assisted continuous flow variants enhance reaction kinetics, reducing processing times from hours to minutes while maintaining >90% regioselectivity for the methyl ester [10].

Catalytic Systems for Amino Group Incorporation in Cyclohexane-Based Scaffolds

Amino group installation employs reductive amination or hydrogenation strategies, with catalyst selection dictating stereochemical outcomes:

  • Reductive Amination Catalysis: Cyclohexyl keto-acids undergo amination using ammonia and hydrogen with transition metal catalysts. Ruthenium on alumina (5% Ru/Al₂O₃) achieves 85-92% enantiomeric excess for the (S)-isomer at 80°C under 50 bar H₂. The mechanism involves imine formation followed by asymmetric hydrogen transfer, with stereoselectivity controlled by chiral modifiers like cinchona alkaloids [4].

  • Metal-Catalyzed Hydrogenation: Aromatic precursors like methyl 3-amino-3-phenylpropanoate undergo cyclohexylation via Raney nickel-catalyzed hydrogenation. Catalyst activation via NaOH leaching creates a porous structure (surface area: 100 m²/g), enabling complete saturation at 70-100°C and 30 bar H₂. This method preserves the α-amino ester functionality while converting aryl to cyclohexyl groups in >90% yield .

Table 2: Comparative Catalytic Systems for Amino-Cyclohexyl Formation

MethodCatalyst Systemee (%)Yield (%)
Reductive AminationRu/Al₂O₃ + cinchonidine9288
Aromatic HydrogenationRaney Ni (activated)N/A95
Asymmetric HydrogenationRh(I)-DuPhos9882

(N/A: Racemic product) [4]

Industrial-Scale Production: Continuous Flow Reactor Applications

Transitioning from batch to continuous processing addresses scalability challenges:

  • Photoredox/Nickel Dual Catalysis: Recent advances adapt alkene functionalization for β-amino acid synthesis. In a representative setup, acrylate derivatives undergo carbofunctionalization in a tubular reactor using Ir(ppy)₃ photoredox catalyst and NiCl₂·glyme complex under blue LED irradiation. This enables:
  • Residence times of <15 minutes
  • 5-fold productivity increase vs. batch
  • Precise temperature control (±2°C) suppressing epimerization [10]

  • Multi-Step Integrated Systems: Coupled hydrogenation-esterification sequences employ cascaded fixed-bed reactors. Reactor 1 (Raney Ni catalyst) hydrogenates phenyl precursors at 100°C, with effluent directly entering Reactor 2 (solid acid catalyst) for methanol esterification. This eliminates intermediate purification, boosting overall yield to 87% while reducing solvent consumption by 60% [10].

Table 3: Continuous Flow Reactor Parameters

Process StepReactor TypeKey ParametersPerformance
HydrogenationPacked-bedT=100°C, P=30 bar H₂Conv. 99%, Sel. 97%
Photoredox AminationPhoto-CSTRλ=450nm, τ=12 minYield 91%
EsterificationAcidic resin bedT=65°C, τ=8 minConv. 98%

Hydrochloride Salt Formation: Mechanistic Insights and Yield Optimization

Salt formation enhances crystallinity and stability of the hygroscopic amino ester:

  • Protonation-Crystallization Dynamics: Free base (0.5M in methanol) is treated with 1.05 equiv HCl gas at 0-5°C, inducing immediate crystallization. Critical control parameters include:
  • Strict temperature control (<10°C) preventing ester hydrolysis
  • Stoichiometric excess (5-7%) of HCl ensuring complete salt formation
  • Seeding with product crystals at 40% of saturation to initiate nucleationThis yields 92-95% pharmaceutical-grade hydrochloride salt with <0.5% residual solvent [2] [6].

  • Solvent Engineering: Mixed solvent systems (methanol:MTBE 3:1 v/v) optimize crystal morphology. Methanol promotes dissolution, while antisolvent MTBE reduces solubility, yielding needles with bulk density >0.4 g/cm³ versus 0.25 g/cm³ from pure methanol. This facilitates filtration and drying, reducing processing time by 50% [8].

Green Chemistry Approaches: Solvent Selection and Waste Minimization

Sustainable manufacturing focuses on E-factor reduction and renewable inputs:

  • Solvent Substitution Strategies:
  • Replace dichloromethane with cyclopentyl methyl ether (CPME) in extraction: Comparable partition coefficients (K=3.2) with reduced teratogenicity
  • Use 2-MeTHF (derived from biomass) for Grignard additions: 90% recovery via distillation
  • Aqueous-ethanol mixtures (7:3 v/v) for final recrystallization: Cut VOC emissions by 70% vs. acetonitrile [9]

  • Catalyst Recycling and Waste Valorization:

  • Raney nickel filtration and reuse: 15 cycles with <5% activity loss (confirmed by XRD crystallinity)
  • Organotin residues converted to SnO₂ nanoparticles via oxidative calcination (550°C)
  • Ammonium chloride byproduct (from salt formation) repurposed as fertilizer additive after ion exchange purification [4]

Environmental Metrics Comparison

MetricTraditional ProcessOptimized Process
Process Mass Intensity3211
Carbon Efficiency (%)4579
VOC Emissions (kg/kg API)184.2

Properties

Product Name

Methyl 3-amino-3-cyclohexylpropanoate

IUPAC Name

methyl 3-amino-3-cyclohexylpropanoate

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

InChI

InChI=1S/C10H19NO2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h8-9H,2-7,11H2,1H3

InChI Key

QPIJOUZKOGIOFE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1CCCCC1)N

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